molecular formula C19H20N4O4 B10996727 4,7-dimethoxy-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10996727
M. Wt: 368.4 g/mol
InChI Key: WTGFXRAXJFHBPN-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects . The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other indole derivatives that share similar structural features. Some of these similar compounds include:

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-(pyridine-3-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H20N4O4/c1-26-15-5-6-16(27-2)17-13(15)10-14(23-17)19(25)22-9-8-21-18(24)12-4-3-7-20-11-12/h3-7,10-11,23H,8-9H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

WTGFXRAXJFHBPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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